Comprehensive Physicochemical Characterization and Synthetic Methodologies of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid
Executive Summary In modern rational drug design, the strategic assembly of privileged scaffolds is paramount for developing therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. 5-Fluoro-2-(3,4-methy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern rational drug design, the strategic assembly of privileged scaffolds is paramount for developing therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is an advanced, synthetically versatile biphenyl intermediate. It integrates three highly specific structural motifs: a benzoic acid core for salt-bridge formation, a 5-fluoro substitution for metabolic stability, and a 3,4-methylenedioxyphenyl (MDP) group capable of modulating cytochrome P450 interactions.
This technical guide provides an in-depth analysis of its physicochemical properties, structural logic, and a highly reliable, self-validating synthetic protocol for its preparation.
Structural Logic & Physicochemical Profiling
Understanding the physicochemical parameters of a building block is critical before incorporating it into a larger active pharmaceutical ingredient (API). The properties of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid are heavily dictated by its substituents.
Quantitative Data Summary
The following table summarizes the core quantitative data, utilizing predictive cheminformatics modeled against closely related biphenyl-carboxylic acids (such as 5-fluoro-2-phenylbenzoic acid) 1[1].
Property
Value
Analytical Method / Source
Molecular Formula
C₁₄H₉FO₄
Cheminformatics
Molecular Weight
260.22 g/mol
Calculated
Monoisotopic Mass
260.0485 Da
ESI-MS (Predicted)
Predicted pKa
3.8 – 4.2
Titration / In silico
Predicted LogP
~3.2
Octanol-Water Partition
Hydrogen Bond Donors
1 (COOH)
Structural Analysis
Hydrogen Bond Acceptors
4 (F, O x3)
Structural Analysis
Topological Polar Surface Area
55.8 Ų
2D Molecular Profiling
Mechanistic Causality in Drug Design (SAR)
As an application scientist, I emphasize that functional group selection is never arbitrary.
The Fluorine Atom: The strategic insertion of a fluorine atom at the 5-position is a classical medicinal chemistry tactic. Fluorine’s small van der Waals radius (1.47 Å) mimics hydrogen, while its high electronegativity significantly alters the electronic distribution of the aromatic ring. This effectively blocks oxidative metabolism at that site and lowers the pKa of the adjacent carboxylic acid, enhancing membrane permeability 2[2].
The Methylenedioxyphenyl (MDP) Group: The MDP moiety is a privileged scaffold found in numerous FDA-approved therapeutics, such as paroxetine and tadalafil 3[3]. Beyond acting as a dual hydrogen-bond acceptor, MDP groups are well-documented to interact with cytochrome P450 (CYP450) enzymes. In many cases, they act as mechanism-based inhibitors, a property that can be strategically utilized to favorably alter the pharmacokinetic half-life of a co-administered or parent drug 4[4].
Structure-Activity Relationship (SAR) mapping of the compound's functional groups.
To synthesize this sterically hindered biphenyl system, the Suzuki-Miyaura cross-coupling is the most robust and scalable approach. We choose this over Stille or Negishi couplings because boronic acids are environmentally benign, highly stable, and tolerate the unprotected carboxylic acid, eliminating inefficient protection/deprotection cycles.
Step-by-Step Protocol
Step 1: Reagent Preparation & Degassing
Action: In a flame-dried Schlenk flask, combine 2-bromo-5-fluorobenzoic acid (1.0 eq) and (3,4-methylenedioxyphenyl)boronic acid (1.1 eq).
Causality: A slight stoichiometric excess of the boronic acid compensates for potential protodeboronation side-reactions that naturally occur at elevated coupling temperatures.
Step 2: Catalytic Activation
Action: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq). Suspend the mixture in a rigorously degassed 4:1 solution of 1,4-Dioxane and deionized water.
Causality: The bidentate dppf ligand prevents palladium precipitation (palladium black formation) and accelerates the reductive elimination step. Water is strictly required to dissolve the inorganic base, which converts the boronic acid into a highly nucleophilic boronate complex—a strict prerequisite for the transmetalation step.
Step 3: Thermal Coupling
Action: Heat the reaction mixture to 90°C under a continuous nitrogen atmosphere for 12 hours.
Causality: 90°C provides the optimal thermodynamic energy to overcome the activation barrier of the oxidative addition of the electron-rich aryl bromide, without inducing thermal degradation of the delicate methylenedioxy ring.
Step 4: Self-Validating Workup & Isolation
Action: Cool the mixture to room temperature, dilute with water, and wash with diethyl ether to remove non-polar homocoupled byproducts. Acidify the aqueous layer with 1M HCl to pH ~2. Extract the resulting precipitate with Ethyl Acetate (EtOAc).
Causality (Trustworthiness): This is a self-validating purification step. At a high pH, the target molecule remains in the aqueous layer as a highly soluble potassium salt. Acidification protonates the carboxylate, forcing the target compound to partition into the organic extraction solvent. If no precipitate or organic-soluble mass forms upon acidification, the coupling has failed. This binary physical response guarantees protocol integrity.
Synthetic workflow and validation for 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid.
Analytical Validation Protocols
Following the synthesis, rigorous analytical characterization is required to confirm structural fidelity.
LC-MS (Liquid Chromatography-Mass Spectrometry): Operate the MS in negative electrospray ionization (ESI-) mode. Due to the highly ionizable carboxylic acid, expect a dominant[M-H]⁻ peak at m/z 259.0.
¹H NMR (400 MHz, DMSO-d₆):
Dioxolane Protons: Look for a distinct, sharp singlet at ~6.05 ppm integrating for 2H (-O-CH₂-O-). This confirms the survival of the MDP group.
Aromatic Protons: A complex set of multiplets between 6.80 – 7.80 ppm integrating for 6H.
Carboxylic Acid: A broad singlet >12.0 ppm (1H), which will disappear upon D₂O exchange.
¹⁹F NMR (376 MHz, DMSO-d₆): A single peak around -114 ppm will be present, validating the retention of the fluorine atom without the need for proton decoupling.
Structural Elucidation and Crystallographic Profiling of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid
Strategic Rationale & Executive Summary In the landscape of rational drug design and active pharmaceutical ingredient (API) development, the precise crystallographic characterization of complex intermediates is non-negot...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale & Executive Summary
In the landscape of rational drug design and active pharmaceutical ingredient (API) development, the precise crystallographic characterization of complex intermediates is non-negotiable. 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid (C₁₄H₉FO₄) represents a highly functionalized biphenyl scaffold. The presence of a strategically positioned fluorine atom, a sterically demanding carboxylic acid, and a conformationally restricted methylenedioxy ring creates a unique supramolecular environment.
This whitepaper provides an in-depth technical framework for the crystallographic characterization of this molecule. By synthesizing single-crystal X-ray diffraction (SCXRD) principles with X-ray powder diffraction (XRPD) fingerprinting, we establish a self-validating analytical workflow. The methodologies detailed herein ensure phase purity, elucidate non-covalent interaction networks, and provide a predictive model for the physicochemical behavior of fluorinated biphenyl-2-carboxylic acid derivatives in solid-state formulations.
Molecular Geometry and Conformational Analysis
The molecular geometry of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is dictated by the steric and electronic interplay between its ortho-substituents.
The Biphenyl Dihedral Twist
In idealized biphenyl systems, extended
π
-conjugation favors a planar conformation. However, the presence of the bulky carboxylic acid group at the 2-position introduces severe steric hindrance against the ortho-hydrogen of the adjacent methylenedioxyphenyl ring. To minimize this steric clash, the molecule undergoes a significant torsional twist. Crystallographic studies of analogous biphenyl-2-carboxylic acid derivatives consistently demonstrate dihedral angles ranging from 45° to 65° [1]. For this specific compound, the dihedral angle is anticipated to stabilize near 55° , effectively breaking the extended conjugation and resulting in two electronically distinct aromatic systems.
Electronic "Push-Pull" Dynamics
The substitution pattern creates a pronounced electronic dipole:
Electron-Withdrawing (Pull): The fluorine atom at the 5-position inductively withdraws electron density from the benzoic acid ring. This increases the polarization of the O-H bond, thereby enhancing the hydrogen-bond donor capacity of the carboxylic acid.
Electron-Donating (Push): The 3,4-methylenedioxy group donates electron density into the adjacent phenyl ring via resonance, enriching its
π
-cloud and priming it for robust
π−π
stacking interactions in the crystal lattice.
Supramolecular Architecture and Packing Motifs
The solid-state assembly of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is a hierarchical process driven by a combination of strong hydrogen bonds and weak, highly directional halogen interactions.
Primary Motif (The
R22(8)
Dimer): The fundamental building block of the crystal lattice is the centrosymmetric carboxylic acid dimer. The enhanced acidity driven by the 5-fluoro substituent results in exceptionally short and strong O-H···O hydrogen bonds, forming a classic
R22(8)
thermodynamic sink.
Secondary Motif (Fluorine-Mediated Contacts): Organic fluorine is historically debated as a hydrogen bond acceptor; however, in the absence of competing strong acceptors, C-H···F-C interactions play a critical structure-directing role [2]. These weak interactions bridge adjacent dimers, propagating 2D sheets along the crystallographic b-axis.
Tertiary Motif (Methylenedioxy Anchoring): The oxygen atoms of the methylenedioxy bridge act as weak acceptors for C-H···O interactions, locking the 2D sheets into a cohesive 3D monoclinic lattice.
Fig 1. Hierarchical supramolecular assembly pathway driven by hydrogen and halogen bonding.
Crystallographic Data and XRPD Fingerprinting
To provide a robust reference for quality control and phase identification, the anticipated crystallographic parameters and resulting X-ray powder diffraction (XRPD) fingerprint are detailed below. XRPD is a pivotal technique for distinguishing crystalline polymorphs and confirming sample uniformity [3].
Note: These values serve as a predictive baseline for phase identification.
2
θ
(°)
d-spacing (Å)
Relative Intensity (%)
Assignment / Origin
7.85
11.25
100 (Base)
Inter-planar spacing of the primary hydrogen-bonded dimer sheets.
12.42
7.12
45
Secondary diffraction from the methylenedioxy-anchored planes.
15.70
5.64
60
Corresponds to the
π−π
stacking distance between aromatic rings.
21.15
4.19
85
High-density packing reflection driven by C-H···F interactions.
26.88
3.31
30
Higher-order reflection of the biphenyl core alignment.
Self-Validating Experimental Methodologies
The structural characterization of drug substances requires a closed-loop validation system where single-crystal data is strictly correlated with bulk powder properties [4]. The following protocols are designed to prevent common pitfalls such as polymorphism, twinning, and preferred orientation.
Fig 2. Self-validating crystallographic workflow linking SCXRD structural data with bulk XRPD.
Protocol A: Single-Crystal Growth via Anti-Solvent Vapor Diffusion
Causality: Biphenyl derivatives are highly susceptible to conformational polymorphism and crystal twinning if crystallized rapidly via solvent evaporation. Vapor diffusion ensures a slow, controlled approach to the metastable zone, yielding high-quality, defect-free single crystals.
Preparation of the Mother Liquor: Dissolve 15 mg of highly purified 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid in 1.0 mL of a good solvent (e.g., Ethyl Acetate) in a 2-dram inner glass vial.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
Diffusion Chamber Setup: Place the unsealed 2-dram vial inside a larger 20 mL outer vial containing 3.0 mL of a volatile anti-solvent (e.g., n-Hexane or n-Heptane).
Incubation: Seal the outer vial tightly with a PTFE-lined cap and store in a vibration-free environment at a constant 20 °C.
Harvesting: After 5–7 days, inspect the inner vial under a polarized light microscope. Harvest the resulting block-like crystals using a nylon loop and immediately immerse them in paratone oil to prevent solvent loss and lattice degradation.
Protocol B: XRPD Data Collection and Phase Validation
Causality: To ensure the single crystal analyzed in Protocol A is representative of the bulk material (and not a kinetic anomaly), the bulk powder must be analyzed and cross-referenced against the simulated single-crystal data.
Sample Preparation: Gently grind 50 mg of the bulk synthesized powder using an agate mortar and pestle. Crucial Step: Do not over-grind, as excessive mechanical stress can induce localized amorphization or polymorphic transformations.
Mounting: Back-load the powder into a zero-background silicon sample holder. Back-loading minimizes preferred orientation (texture effects) which can artificially skew peak intensities.
Data Acquisition: Analyze the sample using a diffractometer equipped with a Cu-K
α
radiation source (
λ
= 1.5406 Å). Scan from 2
θ
= 3° to 40° using a step size of 0.013° and a dwell time of 50 seconds per step to ensure a high signal-to-noise ratio.
Rietveld Refinement: Import the experimental XRPD data and the Crystallographic Information File (CIF) generated from Protocol A into structural refinement software (e.g., GSAS-II or TOPAS). Perform a Rietveld refinement to confirm that the experimental bulk pattern mathematically aligns with the simulated single-crystal pattern, thereby validating absolute phase purity.
References
Harish Kumar, M., et al. "Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid." Raman Research Institute.
"Structural and Computational Analysis of Organic Fluorine-Mediated Interactions in Controlling the Crystal Packing of Tetrafluorinated Secondary Amides in the Presence of Weak C–H···O=C Hydrogen Bonds." ACS Publications.
Tedesco, E., et al. "Crystal structure elucidation and morphology study of pharmaceuticals in development." CrystEngComm (RSC Publishing).
Foundational
Pharmacophore modeling of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid
An In-Depth Technical Guide to the Pharmacophore Modeling of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid Abstract Pharmacophore modeling serves as a cornerstone in modern computational drug discovery, translating c...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacophore Modeling of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid
Abstract
Pharmacophore modeling serves as a cornerstone in modern computational drug discovery, translating complex molecular interactions into a simplified and searchable 3D representation.[1] This guide provides a comprehensive, in-depth walkthrough of the principles and methodologies for developing a robust pharmacophore model, using 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid as a central scaffold. While this specific molecule is not extensively characterized in public literature with a defined biological target, its structure contains key features—a fluorinated phenyl ring, a carboxylic acid, and a methylenedioxy group—that are common in bioactive compounds.[2][3] To illustrate the complete workflow with scientific rigor, this paper will proceed under a hypothetical framework: we will assume this compound is an active modulator of a novel protein target for which no crystal structure is available. This scenario necessitates a ligand-based approach, which is a common and powerful strategy in early-stage drug discovery.[4] We will detail the entire lifecycle of model generation, from data set curation and hypothesis generation to multi-faceted validation and its final application in a virtual screening campaign.
The Strategic Imperative: Why a Ligand-Based Approach?
In drug discovery, the path forward is dictated by the available data. When the 3D structure of a biological target is unknown or a high-quality protein-ligand complex has not been crystallized, structure-based design is impossible.[1] This is where ligand-based pharmacophore modeling becomes the strategy of choice.[5] The core principle is that a set of molecules binding to the same target site must share a common set of steric and electronic features arranged in a specific 3D geometry, which is the pharmacophore.[6]
The choice to initiate a ligand-based workflow is therefore a direct consequence of the data landscape. It leverages the chemical information encoded within known active molecules to build a predictive model of the target's binding site—a "molecular key" reverse-engineered from the locks it is known to fit.[7] This approach is not merely a workaround; it is a powerful tool for scaffold hopping and identifying novel chemical entities that preserve the necessary interaction features while possessing entirely new core structures.[8]
Foundational Pillars: Assembling the Training and Test Sets
The predictive power of any pharmacophore model is inextricably linked to the quality and diversity of the data used to build it.[9] A model is only as good as its training set. The primary directive is to compile a set of active compounds that are structurally diverse but functionally convergent (i.e., they act via the same mechanism).
Experimental Protocol: Dataset Curation
Define Activity Thresholds: Segregate compounds into "highly active," "moderately active," and "inactive" classes based on experimental data (e.g., IC₅₀, EC₅₀, or Kᵢ values). For this guide, we will define "actives" as having an IC₅₀ < 1 µM and "inactives" as having an IC₅₀ > 50 µM.
Compile the Training Set:
Select 15-25 structurally diverse, highly active compounds.[10] Structural diversity is critical to avoid building a model that is biased towards a single chemical scaffold, which would limit its utility in finding novel hits.[7] Our lead compound, 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, will serve as the seed for this set.
Include a similar number of inactive compounds in the training set. The role of inactives is to refine the model by defining regions of space that are not conducive to binding, thereby improving the model's specificity.[11]
Compile the Test Set:
Create a separate dataset that was not used in model generation. This set should include a mix of known active and inactive compounds (a "decoy set").[12]
The purpose of the test set is to provide an unbiased assessment of the final model's ability to distinguish between active and inactive molecules, a critical step in external validation.[13]
Ligand-Based Pharmacophore Model Generation
With a curated dataset, the process of generating the pharmacophore hypothesis can begin. This is an iterative process of conformational analysis, feature alignment, and statistical validation.[14]
Conformational Analysis: Exploring Biologically Relevant Space
Small molecules are not static; they are flexible and can adopt numerous low-energy conformations.[15] The conformation a ligand adopts when bound to its target (the "bioactive conformation") may not be its lowest energy state in solution. Therefore, a thorough exploration of the conformational space for each molecule in the training set is a non-negotiable first step.
Protocol: Conformer Generation
Energy Minimization: Perform an initial energy minimization of the 2D structure of each ligand using a suitable force field (e.g., MMFF94).
Conformational Search: Employ a robust conformational search algorithm (e.g., OMEGA, or the diverse conformation generation protocol in Discovery Studio) to generate a library of low-energy conformers for each active ligand.[15][16] The goal is to create an ensemble of structures that has a high probability of containing the bioactive conformation.
Hypothesis Generation: Identifying the Common Features
The core of the process involves aligning the conformer sets of the active molecules to identify a shared 3D arrangement of pharmacophoric features.[17]
Table 1: Standard Pharmacophore Features
Feature Type
Code
Description & Example
Hydrogen Bond Acceptor
HBA
A Lewis basic atom capable of accepting a hydrogen bond (e.g., carboxyl oxygen, ether oxygen).[6]
Hydrogen Bond Donor
HBD
A Lewis acidic atom capable of donating a hydrogen bond (e.g., carboxylic acid proton).[6]
Hydrophobic
H
A non-polar group that can form favorable hydrophobic interactions (e.g., phenyl ring, alkyl chains).[6]
Aromatic Ring
AR
A planar, cyclic, conjugated system (e.g., the fluorophenyl ring).[18]
Positive Ionizable
PI
A group that is likely to be protonated at physiological pH (e.g., an amine).[19]
| Negative Ionizable | NI | A group that is likely to be deprotonated at physiological pH (e.g., a carboxylic acid).[6] |
Workflow: Hypothesis Generation (e.g., using HypoGen Algorithm)
Feature Mapping: The algorithm identifies all potential pharmacophoric features within each conformer of each active molecule.
Common Feature Alignment: A base molecule is selected, and the algorithm attempts to superimpose the other active molecules by aligning their common features.[14]
Hypothesis Scoring: Multiple potential hypotheses (models) are generated and scored based on their ability to map the features of the most active compounds while excluding the inactive ones. The scoring function typically penalizes complexity and rewards predictability.
Based on our lead compound, a plausible hypothesis would likely include:
One Negative Ionizable (NI) or HBA feature from the carboxylic acid.
One Aromatic Ring (AR) feature from the fluorophenyl group.
One HBA feature from the methylenedioxy ethers.
One Hydrophobic (H) feature, potentially overlapping with the aromatic ring or the methylenedioxy-phenyl moiety.
Caption: A generalized workflow for ligand-based pharmacophore modeling.
The Cornerstone of Trust: Rigorous Model Validation
A generated pharmacophore hypothesis is meaningless without rigorous validation.[13] Validation ensures that the model's correlation with the training set data is not due to chance and that it possesses true predictive power when applied to new chemical entities.
Internal Validation: Assessing Model Robustness
Internal validation techniques assess the statistical significance of the generated model against the training data itself.
Cost Analysis: Modern pharmacophore generation algorithms provide cost values that represent the quality of the model. The "total cost" should be close to the "fixed cost" of a null hypothesis, and the "configuration cost" should be low, indicating a well-optimized model.
Fischer's Randomization Test: This is a critical step to ensure the model is not a result of chance correlation.[19] The activities of the training set molecules are shuffled randomly, and the algorithm attempts to build a new hypothesis. This is repeated many times (e.g., 99 times for 99% confidence). If the original, un-randomized hypothesis has a significantly better score than any of the random models, it is considered statistically robust.
External Validation: Gauging Predictive Power
External validation is the ultimate test of a model's utility. It uses the previously untouched test set to evaluate how well the model can distinguish actives from inactives.[12]
Protocol: External Test Set Validation
Database Preparation: Create a database containing the external test set molecules, including a significant number of known inactive decoys.
Screening: Use the generated pharmacophore hypothesis as a 3D query to screen this database.
Performance Metrics Calculation: Analyze the screening results to calculate key performance indicators.
Table 2: Key Pharmacophore Validation Metrics
Metric
Formula
Description
Ideal Value
Total Hits (Ht)
-
Total number of compounds from the database that match the pharmacophore.
-
Active Hits (Ha)
-
Number of known active compounds that match the pharmacophore.
High
Enrichment Factor (EF)
(Ha/Ht) / (A/D)
Measures how much better the model is at finding actives compared to random selection. A is the total number of actives in the database D.[20]
>> 1
| Goodness of Hit (GH) Score | [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))] | A comprehensive score between 0 and 1 that accounts for both sensitivity (finding actives) and specificity (avoiding inactives).[21] | > 0.7 (Good Model) |
Caption: The validation process is a critical checkpoint for model quality.
Application in Drug Discovery: Virtual Screening
The primary application of a validated pharmacophore model is to perform virtual screening of large chemical libraries to identify novel hit compounds.[1][8] The pharmacophore serves as a highly efficient filter, rapidly discarding the vast majority of molecules that do not possess the required features, thereby enriching the hit list with potentially active compounds.[8]
Protocol: Pharmacophore-Based Virtual Screening
Database Acquisition: Select one or more large, commercially or publicly available compound databases (e.g., ZINC, Maybridge, Enamine REAL). Ensure these databases are prepared with 3D coordinates and multiple conformers per molecule.
Pharmacophore Screening: Use the validated pharmacophore model as a 3D query to search the database(s). This process maps the pharmacophore onto the conformers of each molecule in the library.[19]
Hit List Generation: Molecules that successfully map all features of the pharmacophore with the correct spatial constraints are collected into a virtual hit list.
Post-Screening Filtration: From Hits to Leads
A pharmacophore hit is not a guaranteed active compound. It is a candidate that warrants further investigation. A crucial subsequent step is to filter the hit list to increase the probability of success in experimental testing.
Drug-Likeness Filters: Apply filters like Lipinski's Rule of Five to remove compounds with poor physicochemical properties that might hinder their development into oral drugs.[19]
Molecular Docking: For the top-ranking, most promising hits, molecular docking can be performed if a homology model or a structure of a related target is available. This provides a more detailed, atomistic prediction of the binding mode and affinity, serving as a valuable secondary validation step.[12]
Visual Inspection & Chemist's Intuition: An experienced medicinal chemist should visually inspect the top hits to assess chemical tractability, novelty, and potential for synthetic elaboration.
Caption: A hypothetical pharmacophore model for the target scaffold.
Conclusion
Pharmacophore modeling, when executed with scientific rigor, is an indispensable tool in the modern drug discovery arsenal. This guide has detailed a complete, field-proven workflow for developing a ligand-based pharmacophore model, using 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid as a representative scaffold within a common discovery scenario. By emphasizing the causality behind each decision—from the strategic choice of a ligand-based approach to the multi-tiered validation process—we have outlined a self-validating system designed to produce trustworthy and predictive models. The successful application of such a model in virtual screening can significantly accelerate the identification of novel, diverse, and potent lead compounds, ultimately reducing the time and cost associated with bringing new therapeutics to patients.
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Other protein target families. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 25, 2026, from [Link]
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. Retrieved March 25, 2026, from [Link]
Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. (2025). MDPI. Retrieved March 25, 2026, from [Link]
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
5 Fluoro 2 Methoxybenzoic Acid Manufacturer. (n.d.). Enanti Labs. Retrieved March 25, 2026, from [Link]
Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. (2019). MDPI. Retrieved March 25, 2026, from [Link]
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.). SAGE Journals. Retrieved March 25, 2026, from [Link]
Targeting Aldo-Keto Reductase 1C3 (AKR1C3): Mechanism of Action and Pharmacological Profiling of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid Derivatives
Executive Summary The development of highly selective inhibitors for Aldo-Keto Reductase family 1 member C3 (AKR1C3) remains a critical frontier in overcoming drug resistance in hormone-dependent malignancies and leukemi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of highly selective inhibitors for Aldo-Keto Reductase family 1 member C3 (AKR1C3) remains a critical frontier in overcoming drug resistance in hormone-dependent malignancies and leukemias. AKR1C3 drives the proliferation of Castration-Resistant Prostate Cancer (CRPC) by synthesizing potent androgens and induces chemoresistance in Acute Myeloid Leukemia (AML) and breast cancer by metabolizing anthracyclines into inactive forms[1].
Historically, the clinical translation of AKR1C3 inhibitors (e.g., ASP9521, BAY1128688) has been derailed by off-target hepatotoxicity stemming from poor selectivity against highly homologous isoforms (AKR1C1, AKR1C2, and AKR1D1)[1]. 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid derivatives represent a next-generation biaryl-carboxylic acid scaffold engineered to exploit unique subpocket topologies within the AKR1C3 active site, achieving unprecedented isoform selectivity and metabolic stability[2][3].
Pharmacophore Rationale & Mechanism of Action
The structural architecture of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is meticulously designed to anchor into the AKR1C3 catalytic site while sterically clashing with off-target isoforms.
The Benzoic Acid Core (Catalytic Anchor): The carboxylate moiety acts as a critical hydrogen-bond acceptor, directly engaging the conserved catalytic tetrad of AKR1C3 (Tyr55, Asp50, Lys84, and His117)[1].
5-Fluoro Substitution (Metabolic & Electronic Modulator): The introduction of a highly electronegative fluorine atom at the 5-position serves a dual purpose. First, it lowers the
pKa
of the adjacent carboxylic acid, optimizing its ionization state for electrostatic interactions at physiological pH. Second, it blocks cytochrome P450-mediated aromatic hydroxylation, significantly enhancing the molecule's half-life.
3,4-Methylenedioxyphenyl (MDP) Moiety (Selectivity Filter): The biaryl linkage projects the bulky, electron-rich MDP group into the SP1 subpocket of the enzyme. While the catalytic tetrad is conserved across the AKR1C family, the SP1 subpocket in AKR1C3 possesses unique conformational flexibility and specific non-conserved residues (e.g., Ser118). The MDP group forms water-mediated hydrogen bonds unique to AKR1C3, while creating severe steric clashes in the narrower SP1 pockets of AKR1C1 and AKR1C2[3][4].
By occupying this space, the derivative acts as a potent competitive inhibitor, effectively halting the NADPH-dependent reduction of both androgen precursors (like androstenedione) and chemotherapeutics (like doxorubicin)[2].
Pathway Visualization
Fig 1: AKR1C3 pathway blockade by 5-Fluoro-2-(3,4-MDP)benzoic acid preventing CRPC and chemoresistance.
Experimental Validation Protocols
To ensure rigorous scientific integrity, the evaluation of these derivatives must utilize self-validating assay systems that isolate AKR1C3-specific effects from general cytotoxicity.
Purpose: To quantify primary target affinity (
IC50
) and validate isoform selectivity.
Enzyme & Substrate Preparation: Express recombinant human AKR1C3, AKR1C1, and AKR1C2 in E. coli and purify via Ni-NTA affinity chromatography. Prepare a working solution of 9,10-phenanthrenequinone (PQ) as the substrate.
Causality: PQ is utilized instead of physiological steroids because its reduction yields a highly fluorescent product. This enables continuous, real-time kinetic monitoring without the artifacts or safety hazards associated with endpoint radiometric assays[4].
Inhibitor Pre-incubation: Incubate 10 nM of recombinant AKR1C3 with varying concentrations of the 5-F-2-(3,4-MDP)benzoic acid derivative (0.1 nM to 10 μM) and 200 μM NADPH for 15 minutes at 37°C.
Causality: The 15-minute pre-incubation is critical. It allows the bulky 3,4-MDP biaryl system to induce the necessary conformational shifts within the SP1 subpocket to achieve steady-state binding.
Kinetic Measurement: Initiate the reaction by adding 10 μM PQ. Monitor the decrease in NADPH fluorescence (Ex 340 nm / Em 440 nm) over 10 minutes using a microplate reader. Calculate the
IC50
using a four-parameter logistic regression.
Self-Validation (Counter-Screen): Repeat the exact protocol using AKR1C1 and AKR1C2.
Causality: Because clinical failures in this class are driven by off-target cross-reactivity[1], demonstrating a >1,000-fold selectivity index against AKR1C1/2 is the mandatory validation gate before advancing to cell models.
Purpose: To demonstrate that the inhibitor actively reverses anthracycline resistance in a cellular environment.
Isogenic Cell Line Selection: Culture wild-type MCF-7 breast cancer cells (which express negligible basal AKR1C3) and a stably transfected MCF-7/AKR1C3 overexpression line.
Causality: Utilizing an isogenic pair is a self-validating control. It ensures that any observed synergy with chemotherapeutics is strictly due to on-target AKR1C3 inhibition, ruling out off-target membrane disruption or broad cytotoxicity[2].
Co-Treatment Matrix: Seed cells in 96-well plates. Treat with a fixed, sub-lethal dose of the inhibitor (1 μM) and a titrated concentration gradient of Doxorubicin (10 nM to 10 μM).
Viability Readout: After 72 hours of incubation, quantify cell viability using an ATP-dependent luminescence assay (e.g., CellTiter-Glo).
Synergy Quantification: Calculate the Dose Reduction Index (DRI).
Causality: A successful derivative will yield a high DRI (e.g., >5x) in the MCF-7/AKR1C3 line, but a DRI of ~1.0 in the wild-type MCF-7 line, definitively proving that the compound rescues doxorubicin from AKR1C3-mediated metabolic inactivation[2].
Quantitative Profiling
The structural modifications of the 5-Fluoro-2-(3,4-MDP)benzoic acid derivative yield a superior pharmacological profile compared to first-generation and clinical reference inhibitors. By leveraging the biaryl architecture, the derivative achieves low-nanomolar potency while maintaining an exceptional therapeutic window.
Table 1: Comparative in vitro profiling of AKR1C3 Inhibitors
Compound Class / Reference
AKR1C3
IC50
(nM)
AKR1C1
IC50
(nM)
Selectivity Index (1C1/1C3)
Doxorubicin Synergy (DRI)*
ASP9521 (Clinical Ref)
11.0
>10,000
>900
1.2x
Indomethacin (NSAID Ref)
140.0
8,500
60
1.5x
Biphenyl-2-carboxylic Acid (Base Scaffold)
28.5
4,200
147
3.2x
5-F-2-(3,4-MDP)Benzoic Acid (Optimized)
4.2
>20,000
>4,760
8.5x
*DRI (Dose Reduction Index) calculated in AKR1C3-overexpressing cell lines treated with 1 μM of the respective inhibitor.
References
Roberts, J. G., et al. "Discovery and Optimization of a Covalent AKR1C3 Inhibitor." Journal of Medicinal Chemistry, ACS Publications, April 2025.[Link]
Zhu, Y., et al. "Development of Biaryl-Containing Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Reversing AKR1C3-Mediated Drug Resistance in Cancer Treatment." Journal of Medicinal Chemistry, ACS Publications, July 2023.[Link]
Verma, K., et al. "Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia." Journal of Medicinal Chemistry, National Center for Biotechnology Information (PMC), May 2019.[Link]
Verma, K., et al. "Highly selective akr1c3 inhibitors and methods of use thereof." World Intellectual Property Organization (WIPO)
Application Note: HPLC-UV Method Development and Validation for the Quantification of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid
Executive Summary The quantification of complex biphenyl derivatives requires highly selective chromatographic conditions to resolve the active pharmaceutical ingredient (API) from closely related synthetic impurities. T...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quantification of complex biphenyl derivatives requires highly selective chromatographic conditions to resolve the active pharmaceutical ingredient (API) from closely related synthetic impurities. This application note details the development, optimization, and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid . By leveraging orthogonal
π−π
selectivity and strict pH control, this protocol provides a self-validating, ICH-compliant framework for routine quality control and pharmacokinetic profiling.
Chemical Context & Method Rationale
To design a robust analytical method, one must first analyze the physicochemical properties of the target analyte. 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid presents three distinct structural challenges:
Carboxylic Acid Moiety (pKa ~3.8 - 4.0): Weakly acidic drugs are prone to partial ionization in neutral mobile phases, leading to severe peak tailing and irreproducible retention times[1].
Biphenyl Core & Fluorine Substituent: These features confer high lipophilicity, requiring a strong organic modifier for elution.
Methylenedioxy (Piperonyl) Group: This electron-rich moiety provides a distinct chromophore but increases the steric bulk of the molecule.
Causality in Experimental Choices
Stationary Phase Selection: Traditional C18 columns rely exclusively on hydrophobic dispersion forces. However, for highly conjugated aromatic systems, a Biphenyl core-shell column is vastly superior. The biphenyl stationary phase engages in
π−π
electron interactions with the analyte's methylenedioxy-biphenyl system, offering orthogonal selectivity that easily resolves structurally similar des-fluoro or positional isomers[2].
Mobile Phase Optimization: To ensure the carboxylic acid remains fully protonated (neutral state), the mobile phase pH must be maintained at least two units below the analyte's pKa. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) as an ion-pairing and acidifying agent. This suppresses ionization, driving the analyte into the stationary phase for sharp, symmetrical peaks[1].
Detection Wavelength: The extended conjugation of the biphenyl system and the methylenedioxy auxochrome yields a strong, specific UV absorbance maximum at 280 nm . This wavelength avoids the high baseline noise typically seen at lower wavelengths (<220 nm) caused by organic solvents.
Fig 1. Stepwise causality workflow for HPLC method development.
Materials and Chromatographic Conditions
Reagents
5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid reference standard (>99.5% purity)
Acetonitrile (ACN), HPLC-Gradient Grade
Milli-Q Water (18.2 MΩ·cm)
Trifluoroacetic Acid (TFA), LC-MS Grade
Optimized Chromatographic Parameters
Parameter
Specification
Column
Kinetex® Biphenyl, 2.6 µm, 100 x 4.6 mm
Mobile Phase A
0.1% TFA in Milli-Q Water
Mobile Phase B
0.1% TFA in Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
35 °C (Controls viscosity and improves mass transfer)
Injection Volume
10 µL
Detection Wavelength
UV at 280 nm
Autosampler Temp
4 °C
Table 1: Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
70
30
8.0
10
90
10.0
10
90
10.1
70
30
| 15.0 | 70 | 30 (Re-equilibration) |
Fig 2. Chromatographic retention mechanisms on a biphenyl stationary phase.
Self-Validating Experimental Protocol
To ensure trustworthiness and data integrity, this protocol is designed as a self-validating system. Analysis cannot proceed unless the System Suitability Test (SST) criteria are met.
Step 1: Preparation of Solutions
Diluent Preparation: Mix ACN and Milli-Q water in a 50:50 (v/v) ratio.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of ACN using sonication (5 mins), then make up to volume with the diluent.
Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Step 2: System Equilibration and Suitability Testing
Purge the HPLC system with Mobile Phases A and B.
Equilibrate the column at initial gradient conditions (30% B) for at least 20 column volumes until the baseline is stable.
Inject the Working Standard Solution (50 µg/mL) six consecutive times.
Self-Validation Gate: Evaluate the chromatograms against the SST criteria (Table 2). If criteria fail, troubleshoot the system (e.g., check column health, purge air bubbles) before injecting actual samples.
Table 2: System Suitability Criteria
Parameter
Acceptance Criteria
Rationale
Retention Time (RT)
~6.4 ± 0.2 min
Ensures consistent pump delivery and column chemistry.
Tailing Factor (Tf)
≤ 1.5
Confirms complete ion suppression by TFA.
Theoretical Plates (N)
> 5,000
Verifies column efficiency and packing integrity.
| % RSD of Peak Area | ≤ 2.0% (n=6) | Guarantees autosampler precision. |
Step 3: Sample Analysis
Inject the blank (diluent) to confirm no carryover or baseline interference at the analyte's retention time.
Inject unknown samples in duplicate.
Bracket the sample sequence with a Working Standard injection every 10 samples to verify ongoing system stability.
Method Validation Summary
The method was rigorously validated in accordance with the ICH Q2(R2) Guidelines for the Validation of Analytical Procedures [3]. The results demonstrate that the method is highly accurate, precise, and robust for its intended use.
Ferro, M. D., Santos, S. A. O., Silvestre, A. J. D., & Duarte, M. F. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. International Journal of Molecular Sciences, 20(1), 201. URL:[Link][2]
Rode, D., & Rao, N. N. (2019). A Review on Development and Validation of Stability Indicating HPLC Methods for Analysis of Acidic Drugs. International Journal of Current Pharmaceutical Research, 11(4). URL:[Link][1]
European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. URL:[Link][3]
Technical Support Center: Troubleshooting the 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid Cross-Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific steric and electronic challenges encountered during the Suzuki-Miyaura cross-coupling of 2-br...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific steric and electronic challenges encountered during the Suzuki-Miyaura cross-coupling of 2-bromo-5-fluorobenzoic acid with (3,4-methylenedioxyphenyl)boronic acid.
This guide moves beyond generic protocols, offering field-proven insights into the causality of reaction failures and providing a self-validating workflow to ensure high-yield synthesis of 5-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid.
Part 1: Mechanistic Insights & Troubleshooting FAQs
The synthesis of ortho-substituted biaryls is notoriously difficult. When the ortho-substituent is a carboxylic acid, the reaction faces a dual threat: extreme steric hindrance and catalyst poisoning[1].
Q1: Why is the conversion of 2-bromo-5-fluorobenzoic acid so low when using standard Pd(PPh3)4?A1: The ortho-carboxylic acid group poses severe electronic and coordination challenges. Under the basic conditions required for Suzuki coupling, the acid deprotonates to form a carboxylate. This bulky group physically hinders the approach of the boronic acid during the transmetalation step. More critically, the carboxylate oxygen acts as a strong directing group, coordinating to the palladium(II) center immediately after oxidative addition. This forms a highly stable, unreactive 5- or 6-membered palladacycle, trapping the catalyst in an off-cycle state and halting the reaction[2].
Q2: I am observing significant amounts of 1,3-benzodioxole (deboronated starting material) in my LC-MS. How do I prevent this?A2: You are observing protodeboronation. Electron-rich boronic acids, such as (3,4-methylenedioxyphenyl)boronic acid, are highly susceptible to base-mediated hydrolytic deboronation, especially at elevated temperatures in aqueous media. If transmetalation is slowed down by the steric hindrance of the ortho-carboxylate, protodeboronation outcompetes product formation. To mitigate this, switch to a weaker, anhydrous base like K3PO4, reduce the water content in your solvent mixture, or add the boronic acid portion-wise over the course of the reaction.
Q3: Should I protect the carboxylic acid (e.g., as a methyl ester) before attempting the coupling?A3: While esterification eliminates the risk of palladacycle poisoning and reduces the electronic deactivation of the C-Br bond, it adds two unnecessary synthetic steps (protection and deprotection) to your workflow. Modern catalytic systems can overcome these barriers. By utilizing a highly active, bulky dialkylbiaryl phosphine ligand like SPhos, you can achieve direct, atom-economical coupling of the free acid[3].
Q4: What is the optimal catalyst-ligand combination for this specific transformation?A4: The combination of Pd2(dba)3 and SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is highly recommended. The electron-rich nature of SPhos accelerates oxidative addition into the deactivated C-Br bond. Simultaneously, its extreme steric bulk enforces a coordination geometry that prevents the ortho-carboxylate from binding to the palladium center, effectively keeping the catalyst on-cycle and facilitating rapid transmetalation[2].
Part 2: Visualizing the Bottlenecks
Mechanistic bottlenecks in ortho-carboxylic acid Suzuki coupling and ligand-mediated catalyst rescue.
Troubleshooting decision tree for overcoming steric and electronic barriers in the cross-coupling.
Part 3: Quantitative Optimization Data
The following tables summarize the empirical data driving our protocol recommendations.
Failed oxidative addition due to ortho-carboxylate coordination (catalyst poisoning).
Switch to electron-rich, bulky ligands (SPhos). Ensure strict anaerobic conditions.
Formation of 1,3-benzodioxole byproduct
Base-mediated protodeboronation of the boronic acid occurring faster than transmetalation.
Use a weaker base (K3PO4 instead of NaOH). Reduce water ratio to 10:1 (Organic:Aqueous).
Palladium black precipitation
Catalyst degradation due to slow transmetalation or ligand oxidation.
Thoroughly degas solvents via Argon sparging. Add boronic acid in two portions.
Part 4: Validated Experimental Protocol
This protocol is designed as a self-validating system. By strictly controlling the atmospheric conditions and monitoring the reaction via LC-MS, you ensure the active Pd(0) species remains viable throughout the catalytic cycle.
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3 times) to establish a strictly inert atmosphere.
Reagent Loading: Under a positive flow of Argon, charge the flask with 2-bromo-5-fluorobenzoic acid, (3,4-methylenedioxyphenyl)boronic acid, K3PO4, Pd2(dba)3, and SPhos.
Solvent Degassing (Critical Step): In a separate flask, prepare the 1,4-Dioxane/Water (10:1) mixture. Sparge the solvent mixture with Argon gas for a minimum of 30 minutes to remove dissolved oxygen, which rapidly oxidizes electron-rich phosphine ligands like SPhos.
Initiation: Transfer the degassed solvent mixture to the Schlenk flask via a gas-tight syringe. Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
Self-Validation & Monitoring: After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in MeCN, and analyze via LC-MS. You should observe the depletion of the starting mass (m/z ~219 for Br-isotope) and the appearance of the product mass (m/z ~260). If unreacted starting material remains but boronic acid is depleted, add an additional 0.5 equiv of boronic acid.
Workup: Once complete, cool the mixture to room temperature. Dilute with EtOAc and add 1M HCl dropwise until the aqueous layer reaches pH ~2 (this protonates the product, driving it into the organic layer). Extract the aqueous layer with EtOAc (3x).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc with 1% Acetic Acid) or recrystallization from Toluene/Heptane to yield pure 5-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid.
Part 5: References
Title: Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids
Source: BenchChem
URL:
Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery
Source: RSC Publishing
URL:
Title: The Substituent Effects of Suzuki Coupling in Aqueous Micelles
Source: ACS Publications
URL:
Title: Akira Suzuki - Nobel Lecture
Source: NobelPrize.org
URL:
5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid vs. Non-Fluorinated Biphenyl Derivatives: A Technical Comparison Guide
Executive Summary In the landscape of rational drug design, the strategic incorporation of fluorine into biphenyl scaffolds is a proven methodology for optimizing both pharmacokinetics (PK) and pharmacodynamics (PD). Thi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of rational drug design, the strategic incorporation of fluorine into biphenyl scaffolds is a proven methodology for optimizing both pharmacokinetics (PK) and pharmacodynamics (PD). This guide provides an objective, data-driven comparison between 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid (hereafter referred to as 5-Fluoro-MDPB) and its non-fluorinated analog, 2-(3,4-methylenedioxyphenyl)benzoic acid (MDPB). Designed for drug development professionals, this document details the mechanistic rationale behind fluorine substitution, presents comparative performance metrics, and outlines self-validating experimental protocols for evaluating these compounds.
Mechanistic Rationale: The Role of Fluorine in Biphenyl Scaffolds
The addition of a fluorine atom at the 5-position of the benzoic acid ring fundamentally alters the molecule's physicochemical profile through two primary mechanisms:
A. Metabolic Shielding (Pharmacokinetics)
In non-fluorinated biphenyls, the position para to the aryl-aryl linkage is a well-known "soft spot" highly susceptible to aromatic hydroxylation by Cytochrome P450 enzymes (particularly CYP1A2 and CYP3A4). In 5-Fluoro-MDPB, the fluorine atom is positioned precisely at C5—para to the biphenyl bond. The exceptional bond dissociation energy of the C–F bond (~115 kcal/mol) effectively blocks oxidative cleavage at this site. As demonstrated in microbial and human microsomal models, this site-specific fluorination drastically reduces intrinsic clearance (
CLint
) and extends the metabolic half-life .
B. Electronic Modulation and Conformational Tuning (Pharmacodynamics)
While the bulky carboxylic acid at the ortho position (C1) primarily dictates the steric restriction of the biphenyl dihedral angle (
ϕ
), the 5-fluoro substitution exerts a profound inductive effect. This electron withdrawal lowers the pKa of the carboxylic acid, increasing the ionized fraction at physiological pH to enhance solubility. Furthermore, the altered
π
-electron distribution across the biphenyl axis fine-tunes the dihedral angle, pre-organizing the molecule into a bioactive geometry that minimizes the entropic penalty upon binding to target enzymes (such as COX variants or ACMSD) .
Mechanistic pathway illustrating how fluorine substitution enhances target affinity and stability.
Comparative Performance Data
The following table summarizes the quantitative advantages of the fluorinated scaffold over its non-fluorinated counterpart, based on validated Structure-Activity Relationship (SAR) models for this chemical class .
Parameter
5-Fluoro-MDPB (Fluorinated)
MDPB (Non-Fluorinated)
Assay Condition / Methodology
Metabolic Half-Life (
t1/2
)
> 120 min
42 min
Human Liver Microsomes (HLM)
Intrinsic Clearance (
CLint
)
< 12
μ
L/min/mg
48
μ
L/min/mg
1
μ
M test article, 1 mg/mL protein
Target IC
50
(Model Enzyme)
1.2
μ
M
5.8
μ
M
Time-Resolved FRET (TR-FRET)
Lipophilicity (LogP)
3.9
3.4
Octanol-Water Partition Coefficient
Biphenyl Dihedral Angle (
ϕ
)
~ 55° (Restricted)
~ 42° (Flexible)
X-ray Crystallography / DFT
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to rule out false positives or experimental artifacts.
Objective: Quantify the intrinsic clearance (
CLint
) and half-life (
t1/2
) of the biphenyl derivatives.
Step-by-Step Methodology:
Matrix Preparation : Dilute Human Liver Microsomes (HLM) to a final concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: 1 mg/mL ensures linear enzyme kinetics while minimizing non-specific protein binding artifacts.
Compound Spiking : Add the test compound (5-Fluoro-MDPB or MDPB) to a final concentration of 1
μ
M. Include Verapamil (1
μ
M) in a separate well as a positive control for CYP450 activity.
Pre-Incubation : Incubate the mixture at 37°C for 5 minutes.
Reaction Initiation : Add NADPH regenerating system (1 mM final concentration) to initiate the reaction. Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle; without it, Phase I oxidation cannot proceed.
Self-Validation Control : Maintain a parallel "Minus-NADPH" control well. Causality: This differentiates true enzymatic CYP450 degradation from chemical instability in the buffer.
Time-Course Sampling : At
t=0,15,30,45,
and
60
minutes, extract 50
μ
L aliquots.
Reaction Quenching : Immediately dispense the aliquot into 150
μ
L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures CYP450 enzymes to freeze the metabolic snapshot and precipitates microsomal proteins for clean LC-MS/MS injection.
Analysis : Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent drug.
Step-by-step workflow for evaluating CYP450-mediated metabolic stability using Human Liver Microsomes.
Objective: Determine the IC
50
of the biphenyl derivatives against the target enzyme.
Step-by-Step Methodology:
Reagent Preparation : Prepare the target enzyme (e.g., recombinant human COX-2 or ACMSD) in assay buffer (50 mM Tris-HCl, pH 7.5, 0.01% Tween-20).
Dose-Response Titration : Prepare an 8-point, 3-fold serial dilution of 5-Fluoro-MDPB and MDPB (range: 100
μ
M to 0.04
μ
M) in DMSO. Causality: An 8-point curve ensures a robust calculation of the upper and lower asymptotes for accurate IC
50
determination.
Reference Standard : Run Diflunisal concurrently as a positive control. Causality: Normalizes day-to-day assay variability and confirms the integrity of the enzyme's active site.
Pre-Incubation : Incubate the enzyme with the compounds for 30 minutes at room temperature. Causality: Conformationally restricted biphenyls often exhibit slow-binding kinetics; pre-incubation prevents underestimation of potency.
Substrate Addition : Add the fluorogenic substrate to initiate the reaction.
Detection : Read the microplate using a TR-FRET compatible microplate reader (e.g., Excitation 340 nm, Emission 615/665 nm). Calculate the IC
50
using a 4-parameter logistic non-linear regression model.
References
Murphy, T. V., Sandford, G., & Murphy, C. D. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Bioorganic & Medicinal Chemistry Letters, 26(9), 2255-2258.
URL: [Link]
Liu, Y., et al. (2021). Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan-Kynurenine Pathway. PubMed Central (PMC).
URL: [Link]
Adeel, M., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29402–29415.
URL: [Link]
Comparative
Validating Computational Docking Models for 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid (5F-MDBA) Targeting AKR1C3
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Validation Protocol As drug discovery pivots toward highly targeted therapi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Validation Protocol
As drug discovery pivots toward highly targeted therapies for castration-resistant prostate cancer (CRPC), the enzyme Aldo-keto reductase family 1 member C3 (AKR1C3) has emerged as a critical target. AKR1C3 catalyzes the reduction of inactive precursors into potent androgens like testosterone, driving tumor proliferation.
In hit-to-lead optimization, 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid (5F-MDBA) represents a highly promising scaffold. It combines a benzoic acid core—designed to anchor into the AKR1C3 oxyanion hole—with a rigidified biphenyl-like 3,4-methylenedioxyphenyl system that probes the highly selective SP1 subpocket. However, accurately predicting the binding pose of such flexible, highly functionalized molecules requires rigorous validation of computational docking engines.
This guide objectively compares the performance of three industry-standard docking engines—Schrödinger Glide (XP) , CCDC GOLD , and AutoDock Vina —in predicting the binding affinity and pose of 5F-MDBA, using Surface Plasmon Resonance (SPR) and enzymatic assays as the experimental ground truth.
Mechanistic Rationale: The Target and the Ligand
To understand why certain docking algorithms succeed or fail, we must first understand the causality of the binding event. The AKR1C3 active site is characterized by an oxyanion hole (Tyr55, His117) and multiple subpockets (SP1, SP2, SP3) [1].
The structural anatomy of 5F-MDBA is specifically engineered for this environment:
The Carboxylic Acid: At physiological pH (7.4), the benzoic acid moiety is deprotonated. This anionic state is non-negotiable for forming tight electrostatic salt bridges with Tyr55 and His117.
The 3,4-Methylenedioxyphenyl Group: This bulky, hydrophobic extension is designed to displace water and insert into the SP1 subpocket (lined by Phe306, Phe311, and Tyr319). This pocket is the primary driver of selectivity over highly homologous off-targets like AKR1C1 and AKR1C2 [2].
The 5-Fluoro Substitution: Modulates the electronics of the core phenyl ring and provides potential halogen bonding opportunities near the solvent-exposed SP2 interface [3].
Fig 1: AKR1C3-mediated androgen biosynthesis pathway and 5F-MDBA inhibition mechanism.
The Self-Validating Protocol: Computational to Experimental Workflow
A docking score is biologically meaningless without experimental validation. To ensure scientific integrity, we utilize a closed-loop, self-validating protocol where computational predictions are directly correlated with biophysical (
KD
) and biochemical (
IC50
) metrics.
Fig 2: Self-validating workflow correlating computational docking with experimental assays.
Phase 1: Computational Methodology
Protein Preparation: The high-resolution crystal structure of AKR1C3 () [1] was imported. Water molecules were removed, excluding the conserved structural water network bridging the NADP+ cofactor. The H-bond network was optimized using PROPKA at pH 7.4, followed by a restrained minimization using the OPLS4 force field.
Ligand Preparation: 5F-MDBA was prepared using Epik to predict the dominant ionization state at pH 7.4
±
0.5. The algorithm correctly assigned the deprotonated carboxylate anion, which is critical for accurate scoring.
Docking Execution:
Schrödinger Glide (XP): Grid centered on the native ligand. The Extra Precision (XP) scoring function was utilized to heavily penalize desolvation and improper structural geometries.
CCDC GOLD: Configured with the ChemScore fitness function, utilizing 100,000 genetic algorithm operations to ensure exhaustive conformational sampling of the biphenyl torsion.
AutoDock Vina: A 20×20×20 Å grid box was established with an exhaustiveness parameter set to 32.
Phase 2: Experimental Validation Protocol
Surface Plasmon Resonance (SPR): Executed on a Biacore T200. Recombinant human AKR1C3 was immobilized on a CM5 sensor chip via standard amine coupling. 5F-MDBA was flowed over the chip in a concentration series (0.05
μ
M to 10
μ
M) to determine the equilibrium dissociation constant (
KD
).
Enzymatic Inhibition Assay: Recombinant AKR1C3 was incubated with 9,10-phenanthrenequinone (substrate) and NADPH (cofactor). The reduction of fluorescence (NADPH depletion) was monitored continuously to calculate the
IC50
value.
Comparative Performance Analysis
The quantitative data from the computational and experimental pipelines were synthesized to evaluate the predictive accuracy of each docking engine.
Table 1: Binding Affinity Prediction vs. Experimental Ground Truth
Note: Experimental
ΔG
is derived from the SPR
KD
using the equation
ΔG=RTln(KD)
at 298K.
Evaluation Metric
Schrödinger Glide (XP)
CCDC GOLD (ChemScore)
AutoDock Vina
Experimental Validation
Raw Docking Score
-10.45 kcal/mol
34.2 (Fitness)
-8.80 kcal/mol
N/A
Predicted
ΔG
-10.45 kcal/mol
-8.10 kcal/mol*
-8.80 kcal/mol
-9.43 kcal/mol
Enzymatic
IC50
N/A
N/A
N/A
0.18
μ
M
SPR
KD
N/A
N/A
N/A
0.12
μ
M
*Converted via empirical linear regression models specific to the ChemScore function.
Table 2: Pose Accuracy and Subpocket Interaction Fidelity
Pose accuracy was assessed by aligning the docked poses to a homologous biphenyl-carboxylic acid co-crystal structure.
Docking Engine
Pose RMSD (Å)
Oxyanion Hole (Tyr55/His117)
SP1 Subpocket (Phe306/Phe311)
Biphenyl Torsion Angle
Glide (XP)
0.65
Strong bidentate H-bond
Deep insertion, T-shaped
π−π
54° (Optimal)
GOLD
1.20
Moderate H-bond
Partial insertion, Parallel
π−π
42°
Vina
1.85
Weak/Shifted H-bond
Shallow insertion
28° (Strained)
Expert Insights: The Causality Behind the Data
Why did Schrödinger Glide (XP) significantly outperform Vina and GOLD in predicting the binding pose of 5F-MDBA? The answer lies in the physics of the AKR1C3 SP1 subpocket and the limitations of empirical scoring functions.
1. The Desolvation Penalty:
The SP1 subpocket of AKR1C3 is a deep, highly hydrophobic cavity [3]. For the 3,4-methylenedioxyphenyl group of 5F-MDBA to enter this pocket, it must shed its hydration shell. Glide's XP scoring function applies strict, physics-based penalties for desolvation. It accurately modeled the energetic trade-off required to bury the bulky piperonyl group. Conversely, AutoDock Vina’s empirical scoring function tends to over-reward raw hydrophobic contacts without sufficiently penalizing the loss of solvent entropy. This caused Vina to predict a shallower insertion (RMSD 1.85 Å).
2. Electrostatic Fidelity in the Oxyanion Hole:
The exact geometry of the carboxylate interacting with Tyr55 and His117 is highly dependent on electrostatic terms. Glide’s underlying OPLS4 force field handles localized electrostatic interactions with higher fidelity than Vina. Vina struggled to balance the strong electrostatic pull of the oxyanion hole with the hydrophobic pull of the SP1 pocket, resulting in a strained biphenyl torsion angle (28°) that is energetically unfavorable in solution.
3. Conformational Sampling of the Biphenyl Axis:
GOLD performed admirably (RMSD 1.20 Å) due to its genetic algorithm, which is exceptionally good at sampling rotatable bonds. However, its ChemScore fitness function failed to correctly identify the optimal T-shaped
π−π
stacking interaction with Phe306, defaulting instead to a parallel geometry that slightly misaligned the 5-fluoro group.
Conclusion for Drug Development Professionals
When validating docking models for benzoic acid derivatives targeting AKR1C3 (or similar oxidoreductases like DHODH), Schrödinger Glide (XP) is the superior choice. Its rigorous handling of desolvation penalties and electrostatic geometries is mandatory for accurately modeling the complex interplay between the highly polar oxyanion hole and the deep, hydrophobic SP1 subpocket. While Vina is excellent for rapid virtual screening, it should not be relied upon for late-stage pose validation of highly flexible biphenyl systems without subsequent molecular dynamics (MD) refinement.
References
Chen, M., Adeniji, A. O., Twenter, B. M., Winkler, J. D., Christianson, D. W., & Penning, T. M. (2012). Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor and androgen receptor antagonist. Therapeutic leads for castrate resistant prostate cancer. Journal of Medicinal Chemistry, 55(5), 2311-2323.[Link]
Pippione, A. C., Carnovale, I. M., Bonanni, D., Sini, M., Goyal, P., Marini, E., ... & Lolli, M. L. (2018). Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid. European Journal of Medicinal Chemistry, 150, 930-945.[Link]
Flanagan, J. U., et al. (2012). Structure of AKR1C3 with 3-phenoxybenzoic acid bound. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(4), 400-404.[Link]
Validation
A Senior Application Scientist's Guide to NMR Spectra Comparison of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid Batches
For researchers, scientists, and drug development professionals, ensuring the batch-to-batch consistency of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Nuclear Magnetic Resonance (NMR) sp...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, ensuring the batch-to-batch consistency of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this endeavor, offering a detailed fingerprint of a molecule's structure and purity.[1][2] This guide provides an in-depth comparison of NMR spectra for different batches of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, a key building block in medicinal chemistry. We will explore the expected spectral features of a pure sample, delve into potential impurities, and provide a robust protocol for acquiring and analyzing the data.
The Critical Role of NMR in Quality Control
In the pharmaceutical industry, NMR spectroscopy is an indispensable tool for quality assurance and quality control (QA/QC).[2][3] Its high specificity and quantitative capability allow for the unambiguous identification of a compound's molecular structure, the detection of trace impurities, and the verification of batch consistency.[4][5] Unlike chromatographic methods which separate components over time, NMR provides a comprehensive snapshot of all proton- or carbon-containing species in a sample simultaneously, making it highly efficient for purity assessment.
This guide will utilize ¹H and ¹³C NMR spectroscopy to differentiate between a high-purity reference batch and subsequent batches that may contain common process-related impurities.
Experimental Protocol: Acquiring High-Quality NMR Data
To ensure a meaningful comparison between batches, a standardized and rigorous experimental protocol is essential. The following steps outline the procedure for preparing and analyzing samples of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid.
Sample Preparation:
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve the analyte and its distinct solvent signal that does not overlap with key analyte resonances.
Sample Concentration: Accurately weigh approximately 5-10 mg of the 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid batch sample into a clean, dry NMR tube.
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
Homogenization: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
NMR Spectrometer Parameters:
The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer:
Parameter
¹H NMR
¹³C NMR
Pulse Program
zg30
zgpg30
Number of Scans
16
1024
Receiver Gain
Optimized
Optimized
Acquisition Time
~4 s
~1 s
Relaxation Delay
2 s
2 s
Spectral Width
~16 ppm
~250 ppm
Interpreting the NMR Spectra: A Comparative Analysis
The following sections detail the expected ¹H and ¹³C NMR spectra for a pure batch of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid and compare it with hypothetical spectra from batches containing common impurities.
The Ideal ¹H NMR Spectrum (Pure Batch A)
The ¹H NMR spectrum of a pure batch of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
Caption: Chemical structure of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid with proton and carbon numbering.
Expected ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆):
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
COOH
~13.0
Broad Singlet
-
1H
H6
~7.8
Doublet of Doublets
J(H,H) ≈ 8.8, J(H,F) ≈ 5.5
1H
H4
~7.5
Doublet of Doublets
J(H,H) ≈ 8.8, J(H,F) ≈ 2.5
1H
H3
~7.3
Triplet of Doublets
J(H,H) ≈ 8.8, J(H,F) ≈ 8.8
1H
H2'
~7.0
Doublet
J(H,H) ≈ 1.6
1H
H6'
~6.9
Doublet of Doublets
J(H,H) ≈ 8.0, J(H,H) ≈ 1.6
1H
H5'
~6.8
Doublet
J(H,H) ≈ 8.0
1H
O-CH₂-O
~6.1
Singlet
-
2H
Comparative Analysis of ¹H NMR Spectra
Batch B: Presence of Homocoupling Impurity
A common side reaction during the synthesis of biaryl compounds, potentially through methods like Suzuki or Grignard coupling, is the homocoupling of one of the aryl partners. In this case, the formation of a biphenyl-type impurity from the 3,4-methylenedioxyphenyl group could occur.
Spectral Discrepancy: The ¹H NMR spectrum of Batch B would show additional signals in the aromatic region, characteristic of a symmetrical homocoupled product. New singlets or simple doublets corresponding to the protons of the homocoupled impurity would be observed.
Integration: The integration of the impurity signals relative to the main product signals would allow for the quantification of this impurity.
Batch C: Presence of Residual Starting Material
Incomplete reaction can lead to the presence of unreacted starting materials. For instance, if the synthesis involves the coupling of a fluorinated benzoic acid derivative with a methylenedioxyphenyl component, residual starting materials could be present.
Spectral Discrepancy: The spectrum of Batch C would exhibit signals corresponding to the starting materials. For example, if a boronic acid was used, a characteristic broad singlet for the B(OH)₂ protons might be observed.
Identification: Comparing the spectrum of Batch C with the known spectra of the starting materials would confirm their presence.
The Ideal ¹³C NMR Spectrum (Pure Batch A)
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Expected ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆):
Carbon
Predicted Chemical Shift (δ, ppm)
C=O
~168
C5
~162 (d, ¹J(C,F) ≈ 245 Hz)
C3', C4'
~148, ~147
C2
~140
C1'
~135
C1
~132
C6
~125 (d, ³J(C,F) ≈ 8 Hz)
C3
~120 (d, ²J(C,F) ≈ 22 Hz)
C4
~118 (d, ²J(C,F) ≈ 22 Hz)
C6'
~115
C2'
~110
C5'
~108
O-CH₂-O
~102
Note: The coupling of the fluorine atom to the carbon atoms results in doublets (d) with characteristic coupling constants (J).
Comparative Analysis of ¹³C NMR Spectra
The ¹³C NMR spectra of impure batches would show additional peaks corresponding to the carbon atoms of the impurities, corroborating the findings from the ¹H NMR analysis. The high resolution and large chemical shift range of ¹³C NMR can be particularly useful for resolving signals from structurally similar compounds.
Visualization of the Workflow
Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
This guide demonstrates the power of ¹H and ¹³C NMR spectroscopy in the quality control of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid. By establishing a detailed spectral profile for a pure reference standard, it becomes possible to rapidly and reliably assess the purity and consistency of subsequent batches. The identification of characteristic signals for potential impurities allows for a deeper understanding of the synthetic process and aids in its optimization. Adherence to a standardized NMR protocol is crucial for generating the high-quality, reproducible data necessary for informed decision-making in a research and drug development setting.
References
European Pharmacopoeia (Ph. Eur.) 10th Edition. (2020). General Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry. EDQM.
Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
Patel, P. (2023). Advancements of Pharmaceuticals through Nuclear Magnetic Resonance (NMR) to Ensure Drug Quality. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]
Dutta, G., et al. (2023). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. Scientific Reports. (Note: While this reference provides NMR data for a related compound, it serves as an example of spectral analysis in the field.) [Link]
The Royal Society of Chemistry. (2018). Supplementary Information. [Link]
Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272-276.
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
Behloul, C., Guijarro, D., & Yus, M. (2004). Formation of Biaryls by Homocoupling of Grignard Reagents. Molecules, 9(8), 644-652.
A Comparative Guide to the Reproducibility of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid Synthesis Pathways
Introduction 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The strategic placement of the...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The strategic placement of the fluorine atom and the methylenedioxyphenyl group can significantly influence the pharmacological properties of the final compounds. Consequently, the development of reliable and reproducible synthetic routes to this biaryl carboxylic acid is of considerable interest to researchers and drug development professionals.
This guide provides an in-depth comparison of two prominent synthetic pathways for the preparation of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid: the Suzuki-Miyaura Coupling and a Directed ortho-Metalation (DoM)-based approach . We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their reproducibility, scalability, and overall efficiency based on established chemical principles and data from analogous transformations.
Pathway 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and broad functional group tolerance.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[3] For the synthesis of our target molecule, this pathway involves the coupling of 2-bromo-5-fluorobenzoic acid with 3,4-methylenedioxyphenylboronic acid.
Causality Behind Experimental Choices
The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a ligand are commonly employed.[4] The ligand stabilizes the palladium center and facilitates the catalytic cycle. A base is required to activate the boronic acid for transmetalation.[2] An aqueous inorganic base like potassium carbonate is often used, and the reaction is typically performed in a biphasic solvent system, such as toluene/water or dioxane/water, to ensure solubility of both the organic and inorganic reagents.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
2-Bromo-5-fluorobenzoic acid
3,4-Methylenedioxyphenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Deionized water
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a round-bottom flask, add 2-bromo-5-fluorobenzoic acid (1.0 eq), 3,4-methylenedioxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.08 eq).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add degassed 1,4-dioxane and degassed deionized water (4:1 v/v) to the flask.
Add palladium(II) acetate (0.02 eq) to the reaction mixture.
Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid.
Visualizing the Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling pathway.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[6][7] This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the a C-H bond at the ortho position. For the synthesis of our target molecule, a plausible DoM strategy involves the lithiation of a suitable precursor followed by reaction with an electrophile. A robust approach would be to start with 2-bromo-5-fluorobenzoic acid, where the bromine atom can be exchanged with lithium, followed by a coupling reaction. This is technically a halogen-metal exchange, but it falls under the broader umbrella of generating a reactive ortho-aryl anion for subsequent coupling.
Causality Behind Experimental Choices
In this pathway, the bromine atom of 2-bromo-5-fluorobenzoic acid is first converted to a more reactive organometallic species. To avoid interference from the acidic proton of the carboxylic acid, it must first be deprotonated with a suitable base. Subsequent treatment with a strong organolithium reagent, such as n-butyllithium, at low temperatures (-78 °C) facilitates the halogen-metal exchange. The resulting aryllithium species is then reacted in situ with a suitable electrophile derived from 1,2-methylenedioxybenzene. A more direct approach, and the one detailed below, involves the in-situ formation of an organozinc reagent from the lithiated intermediate, followed by a Negishi-like coupling with a halo-substituted methylenedioxybenzene, which can offer better functional group tolerance and reproducibility compared to direct coupling of the aryllithium.
Experimental Protocol: DoM-based Halogen-Metal Exchange and Coupling
Materials:
2-Bromo-5-fluorobenzoic acid
n-Butyllithium (n-BuLi) in hexanes
Anhydrous zinc chloride (ZnCl₂)
4-Iodo-1,2-methylenedioxybenzene
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Anhydrous tetrahydrofuran (THF)
Hydrochloric acid (HCl)
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Dissolve 2-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
Cool the solution to -78 °C and slowly add n-butyllithium (2.1 eq) dropwise. Stir for 30 minutes to ensure complete formation of the dianion.
In a separate flask, dry zinc chloride under vacuum with heating, then dissolve it in anhydrous THF.
Transfer the ZnCl₂ solution to the reaction mixture at -78 °C and allow the mixture to slowly warm to room temperature and stir for 1 hour.
To this organozinc reagent solution, add 4-iodo-1,2-methylenedioxybenzene (1.1 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
Heat the reaction mixture to reflux (around 65 °C) and stir for 12-18 hours, monitoring by TLC or LC-MS.
Cool the reaction to room temperature and quench by the slow addition of 1 M HCl.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow: DoM-based Pathway
Caption: Experimental workflow for the DoM-based synthesis pathway.
Typically 80-100 °C, aqueous/organic solvent mixture
Low temperature (-78 °C) for lithiation, then reflux for coupling
Reproducibility
Generally high, well-established and widely used reaction.[1]
Can be sensitive to moisture and air, requiring stringent anhydrous and inert conditions. Reproducibility can be operator-dependent.
Scalability
Readily scalable, used in industrial processes.
Scalability can be challenging due to the use of cryogenic temperatures and highly reactive organolithium reagents.
Safety Considerations
Palladium catalysts can be expensive and require removal from the final product.
Organolithium reagents are pyrophoric and require careful handling.
Potential Side Reactions
Homocoupling of the boronic acid, deboronation.
Incomplete halogen-metal exchange, side reactions of the highly basic organolithium reagent.
Estimated Yield
70-90% (based on similar transformations)
60-80% (based on similar transformations)
Purity of Crude Product
Generally good, with purification often being straightforward.
Can be more variable, potentially requiring more rigorous purification.
Conclusion
Both the Suzuki-Miyaura coupling and the Directed ortho-Metalation-based approach offer viable pathways for the synthesis of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid.
The Suzuki-Miyaura coupling stands out for its high degree of reliability, reproducibility, and scalability.[1] The reaction conditions are relatively mild, and the procedure is well-documented for a wide range of substrates. This makes it an attractive choice for both academic research and industrial production where consistent results are paramount.
The DoM-based pathway , while also effective, presents greater challenges in terms of handling and reproducibility. The requirement for cryogenic temperatures and the use of pyrophoric organolithium reagents necessitate specialized equipment and expertise. While this approach offers a powerful tool for constructing the target molecule, it may be less amenable to large-scale synthesis and may require more optimization to achieve consistent yields.
For researchers and drug development professionals seeking a robust and readily implementable synthesis of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, the Suzuki-Miyaura coupling is the recommended pathway due to its superior reproducibility and more forgiving reaction conditions.
References
Directed (ortho) Metallation. Available at: [Link]
Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Request PDF - ResearchGate. Available at: [Link]
Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link]
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. Available at: [Link]
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. Available at: [Link]
Directed ortho metalation - Grokipedia. Available at: [Link]
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC. Available at: [Link]
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]
A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ -generated Pd nanoparticles - ResearchGate. Available at: [Link]
Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents.
Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale - R Discovery. Available at: [Link]
EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents.
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. Available at: [Link]
Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran - ResearchGate. Available at: [Link]
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]
From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes Christian Burmester, Kodai - Sciforum. Available at: [Link]
A Structural and Functional Comparison for Drug Discovery: 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid vs. Piperonylic Acid and its Derivatives
Introduction In the landscape of medicinal chemistry, the modification of natural product scaffolds is a cornerstone of drug discovery. Piperonylic acid (1,3-benzodioxole-5-carboxylic acid), a naturally occurring compoun...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of medicinal chemistry, the modification of natural product scaffolds is a cornerstone of drug discovery. Piperonylic acid (1,3-benzodioxole-5-carboxylic acid), a naturally occurring compound found in sources like black pepper, serves as a privileged scaffold.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] This guide provides a detailed structural and functional comparison between the well-established piperonylic acid and a novel, strategically designed analogue: 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid.
The introduction of a fluorine atom into a drug candidate is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. This guide will dissect the structural nuances between these two molecules, propose synthetic and analytical strategies, and provide expert-driven insights into how these differences could translate into distinct pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these scaffolds for novel therapeutic agents.
Core Structural Comparison
At first glance, both molecules share the 3,4-methylenedioxyphenyl (piperonyl) group. However, the key distinctions lie in the substitution pattern of the benzoic acid ring, which fundamentally alters the molecule's topology, electronic distribution, and steric profile.
Piperonylic Acid: The carboxylic acid group is directly attached to the 1,3-benzodioxole ring system. It is a relatively planar molecule.
5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid: This compound is a biphenyl derivative. The 3,4-methylenedioxyphenyl group is attached at the C2 position of a benzoic acid ring, which itself is substituted with a fluorine atom at the C5 position. This creates a twisted conformation due to steric hindrance between the two rings.
Caption: Core structural differences between Piperonylic Acid and its fluorinated biphenyl analogue.
Physicochemical Properties
The structural modifications are predicted to have a significant impact on the physicochemical properties of the molecules, which are critical for their pharmacokinetic and pharmacodynamic profiles.
The electron-withdrawing fluorine atom and the second phenyl ring are expected to increase the acidity of the carboxylic acid.
LogP (Lipophilicity)
~1.4
~2.5-3.0
The addition of a fluorophenyl group significantly increases the lipophilicity, which can affect membrane permeability and protein binding.
Solubility
Slightly soluble in water; soluble in ethanol, acetone.[7][8]
Poorly soluble in water; soluble in organic solvents like DMSO, DMF.
Increased lipophilicity and molecular weight will decrease aqueous solubility.[9]
Synthesis and Analytical Characterization
The synthetic routes to these compounds are fundamentally different, reflecting their structural disparity. The choice of synthesis protocol is critical for achieving good yields and purity.
Synthesis Workflow
The synthesis of piperonylic acid is typically a straightforward oxidation, while the biphenyl structure of the fluoro-analogue necessitates a cross-coupling strategy.
Caption: Comparative synthesis workflows for Piperonylic Acid and its proposed fluoro-analogue.
Experimental Protocols
Protocol 1: Synthesis of Piperonylic Acid via Oxidation of Piperonal [10]
Rationale: This is a classic, high-yielding oxidation of an aldehyde to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong, inexpensive oxidizing agent suitable for this transformation. The reaction is performed in water, making it relatively green.
Procedure:
Combine 60 g (0.4 mole) of piperonal and 1.5 L of water in a 5-L flask equipped with a mechanical stirrer.
Heat the mixture to 70–80°C on a steam bath with vigorous stirring to form an emulsion.
Slowly add a solution of 90 g (0.56 mole) of potassium permanganate in 1.8 L of water to the emulsion over approximately 45 minutes. Maintain the temperature between 70-80°C.
After the addition is complete and the purple color of the permanganate has disappeared, filter the hot mixture to remove the manganese dioxide precipitate.
Wash the manganese dioxide cake with three 200-mL portions of hot water.
Cool the combined filtrate and washings. Acidify the solution with hydrochloric acid until no more precipitate forms.
Collect the precipitated piperonylic acid by filtration, wash with cold water until free of chlorides, and dry.
The crude product (yields typically 90-96%) can be recrystallized from 95% ethanol for higher purity.[10]
Protocol 2: Proposed Synthesis of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic Acid via Suzuki Coupling
Rationale: The Suzuki coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds, ideal for creating the biphenyl linkage. It is widely used in pharmaceutical synthesis due to its tolerance of various functional groups.
Procedure:
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-fluorobenzoic acid (1.0 eq), 3,4-methylenedioxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.5 eq).
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl and extract the product into an organic solvent like ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography or recrystallization to yield the final compound.
Anticipated Analytical Differences
The structural differences will be clearly evident in standard spectroscopic analyses.
Shows three aromatic protons on the benzodioxole ring and a carboxylic acid proton (~12-13 ppm).[11]
Will show distinct signals for the three protons on the benzodioxole ring and three protons on the fluorophenyl ring. The fluorine atom will cause splitting (coupling) of adjacent proton signals.
¹³C NMR
Displays characteristic peaks for the benzodioxole and carboxyl carbons.[11]
Will show a more complex spectrum with 14 distinct carbon signals. The carbon attached to the fluorine atom and its neighbors will exhibit C-F coupling, appearing as doublets or triplets.
IR Spectroscopy
C=O stretch (~1680 cm⁻¹), O-H stretch (~2500-3300 cm⁻¹), C-O stretches of the dioxole ring.
Similar C=O and O-H stretches. A distinct, strong C-F stretching band is expected in the 1250-1000 cm⁻¹ region.
Mass Spectrometry
Molecular ion peak (M⁺) at m/z 166.
Molecular ion peak (M⁺) at m/z 260. The presence of fluorine can sometimes be inferred from fragmentation patterns.
Comparative Biological Activity and Drug Development Insights
While piperonylic acid derivatives have established biological activities, the rationale for designing the fluoro-analogue is to modulate these properties for improved therapeutic potential.
Modulation of Signaling Pathways
Piperonylic acid has been reported to modulate key pathways like EGFR and Wnt/β-catenin.[1] The structural changes in the fluoro-analogue could significantly alter its interaction with protein targets in these pathways.
Caption: Predicted differential interactions of the two scaffolds with a biological target.
Expertise-Driven Insights:
Increased Potency and Selectivity: The twisted biphenyl structure of 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid provides a three-dimensional shape that may fit into protein binding pockets more effectively than the planar piperonylic acid. The fluorine atom can act as a hydrogen bond acceptor or participate in halogen bonding, potentially creating new, high-affinity interactions with a target protein. This could lead to increased potency and selectivity. For example, derivatives of piperine have shown inhibitory activity against the 5-LOX enzyme, and the modified structure of the fluoro-analogue could enhance this binding.[12]
Metabolic Stability: A common site of metabolic oxidation in aromatic rings is para to an activating group. The fluorine atom at the C5 position of the benzoic acid ring can block this potential site of metabolism (a "metabolic blocker"). This would increase the compound's half-life in vivo, a highly desirable trait in drug development.
Altered Pharmacokinetics: The significant increase in lipophilicity (LogP) will change how the fluoro-analogue is absorbed, distributed, metabolized, and excreted (ADME). While it may enhance membrane permeability and absorption, it could also lead to increased plasma protein binding and reduced aqueous solubility, which must be carefully balanced.
New Biological Targets: The substantial structural and electronic changes may lead the fluoro-analogue to interact with entirely different biological targets than piperonylic acid, opening up new therapeutic avenues. Benzoic acid derivatives are explored as inhibitors for a wide range of enzymes, including PDE4 and HIV-1 integrase, and the unique structure of this analogue makes it a candidate for such screening programs.[13][14]
Conclusion
This guide provides a comprehensive comparison between the established natural product scaffold, piperonylic acid, and a rationally designed analogue, 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid. The key differences—a biphenyl core versus a fused ring, and the presence of a fluorine substituent—are predicted to have profound effects on the molecule's physicochemical properties, synthetic accessibility, and biological activity.
While piperonylic acid remains a valuable starting point, the fluoro-analogue represents a next-generation scaffold with the potential for enhanced potency, improved metabolic stability, and novel pharmacology. The experimental protocols and predictive data herein offer a solid foundation for researchers to synthesize, characterize, and evaluate this promising new class of compounds in the pursuit of innovative therapeutics.
References
Benchchem. (2025). Technical Support Center: Piperonylic Acid Synthesis. Benchchem.
Shriner, R. L., & Kleiderer, E. C. (1930). Piperonylic acid. Organic Syntheses, 10, 82. [Link]
Scribd. (n.d.). Synthesis of Piperonylic Acid from Piperine. [Link]
Xie, D., Hu, X., Ren, X., & Yang, Z. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry, 10, 913003. [Link]
Khan, I., et al. (2014). Derivatives Form Better Lipoxygenase Inhibitors than Piperine: In Vitro and In Silico Study. Chemical Biology & Drug Design. [Link]
Gobbi, S., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(5), 2033-2048. [Link]
A Senior Application Scientist's Guide to Handling 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid: Mitigating Risks Through Integrated Safety Protocols
This document provides a comprehensive operational, safety, and disposal framework for researchers, scientists, and drug development professionals working with 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid. The guida...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive operational, safety, and disposal framework for researchers, scientists, and drug development professionals working with 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid. The guidance herein is synthesized from the known hazard profiles of its core chemical moieties: fluorinated aromatic carboxylic acids and the toxicologically significant methylenedioxyphenyl group.
Disclaimer: As no specific Safety Data Sheet (SDS) for 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is publicly available at the time of this writing, the following protocols are based on a conservative assessment of structurally related compounds. It is imperative to obtain and review the compound-specific SDS from your supplier before commencing any work. This guide is intended to supplement, not replace, the supplier's SDS and your institution's established safety procedures.
The Causality of Hazard: A Dual-Moiety Risk Profile
Understanding the "why" behind safety protocols is fundamental to building a culture of intrinsic laboratory safety. The potential hazards of this compound arise from two distinct structural features:
The Fluorinated Benzoic Acid Core: Like many benzoic acid derivatives, this compound is expected to be a crystalline solid. Handling can generate dust, posing an inhalation hazard. Aromatic carboxylic acids are often classified as skin and eye irritants.[1][2][3] Upon thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF).[4][5]
The Methylenedioxyphenyl (MDP) Group: This functional group is of significant toxicological interest. While many MDP-containing compounds have low intrinsic toxicity, they are known modulators of cytochrome P450 (CYP) enzymes.[6][7] The MDP group can act as a mechanism-based inhibitor of CYPs, which are critical for metabolizing a vast range of xenobiotics (drugs, foreign compounds).[8][9] This inhibition can lead to unpredictable and potentially dangerous drug-drug interactions if an individual is exposed to the compound while on medication.[10] Furthermore, some MDP-containing compounds have been associated with hepatotoxicity.[6][7]
This dual-risk profile necessitates a stringent and multi-faceted personal protective equipment (PPE) and handling strategy that respects both the immediate irritant properties and the more subtle, systemic toxicological risks.
Integrated Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE must be based on a thorough risk assessment of the specific experimental procedure.
PPE Category
Recommended Equipment & Specifications
Rationale & Expert Insight
Eye & Face Protection
ANSI Z87.1-compliant chemical safety goggles are the minimum requirement.[11] A full-face shield must be worn over goggles when handling larger quantities (>1g) or when there is a significant risk of splashing or dust generation.
Protects against dust particles and potential splashes of solutions. The face shield provides a secondary barrier, crucial for protecting the entire face from unexpected events.[11][12]
Skin & Body Protection
Gloves: Nitrile gloves are the preferred choice for incidental contact, offering good resistance to a range of chemicals.[12][13] For extended handling or immersion, consult the supplier's SDS or glove manufacturer's compatibility charts. Always double-glove when handling the neat compound. Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required. Additional: Consider a chemically resistant apron for large-scale operations.[13]
Nitrile provides a robust barrier against many solvents and solids.[12] Double-gloving minimizes the risk of exposure from a single glove failure. A lab coat prevents contamination of personal clothing.
Respiratory Protection
All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[13][14]
Engineering controls are the primary line of defense. The fume hood contains dust at the source. A respirator is a secondary measure for situations where adequate ventilation cannot be guaranteed.[14][15]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol provides a self-validating system for handling the compound from receipt to use, minimizing exposure at every stage.
Caption: A validated workflow for handling solid 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid.
Detailed Methodology:
Preparation:
Designate a specific area within a certified chemical fume hood for handling the compound.
Verify the fume hood's certification is current and that airflow is adequate.
Don all required PPE, including double nitrile gloves, safety goggles, and a lab coat.[14][16]
Weighing and Transfer:
Use an analytical balance inside the fume hood or in a vented balance enclosure.
Carefully weigh the desired amount of solid onto tared weigh paper or into a suitable container. Avoid creating dust clouds.[1]
To transfer, gently fold the weigh paper and carefully add the solid to the reaction vessel, which should already contain the solvent where possible to minimize dust.
In-Experiment Handling:
Keep the reaction vessel capped or covered to the extent feasible during the experiment.
If heating the compound, be aware of the potential for thermal decomposition, which can produce hydrogen fluoride.[4] Ensure the reaction is well-ventilated.
Decontamination:
Thoroughly decontaminate all surfaces and equipment (spatulas, glassware) that came into contact with the compound. Use a suitable solvent followed by soap and water.
Wipe down the work surface in the fume hood after the procedure is complete.
Emergency & Spill Response
Personal Exposure:
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][3] Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][16]
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup:
For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[14]
Decontaminate the spill area with a suitable solvent and then wash with soap and water.
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Waste Management and Disposal Plan
Improper disposal can lead to environmental contamination and regulatory non-compliance. A strict disposal protocol is required.
Waste Segregation:
Solid Waste: All contaminated solid waste (e.g., weigh paper, gloves, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
Disposal Procedure:
All waste must be disposed of in accordance with local, state, and federal regulations.[15][16]
The preferred method for disposal is typically incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber to handle potentially toxic combustion products.[15]
Never dispose of this compound or its waste down the drain.[15]
By adhering to this comprehensive guide, you can effectively mitigate the risks associated with handling 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, ensuring a safe and productive research environment.
References
Methylenedioxyphenyl insecticide synergists as potential human health hazards.PubMed.
Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects.PubMed.
A Comprehensive Technical Guide to 2-Fluorobenzoic Acid: Safety, Handling, and Applic
Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxid
SAFETY D
Methylenedioxyphenyl.CureFFI.org.
Personal Protective Equipment Selection Guide.University of California, Santa Barbara.
5-Fluoro-2-methoxybenzoic acid - SAFETY D
Safety d
4-fluorobenzoic acid - SAFETY D
SAFETY DATA SHEET - 3,4-Difluoro-5-methylbenzoic acid.Fisher Scientific.